molecular formula C15H15ClN2O2S B4746422 N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide

N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B4746422
M. Wt: 322.8 g/mol
InChI Key: WLNCJVBFPICWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division and mitosis. Overexpression of Aurora A kinase has been associated with various types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are required for proper cell division and mitosis. Inhibition of Aurora A kinase leads to defects in spindle formation and chromosome segregation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on Aurora A kinase, with little or no effect on other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. This compound has also been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer therapy.

Advantages and Limitations for Lab Experiments

N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a potent and selective inhibitor of Aurora A kinase, making it a valuable tool for studying the role of this kinase in cell division and cancer. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential directions for future research on N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more soluble analogs that can be used in a wider range of experimental settings. Another area of interest is the combination of this compound with other anticancer agents to enhance its effectiveness. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer.

Scientific Research Applications

N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have demonstrated that this compound inhibits tumor growth and prolongs survival in animal models of cancer.

Properties

IUPAC Name

N-(4-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-11-3-4-12(17-15(19)14-2-1-9-21-14)13(10-11)18-5-7-20-8-6-18/h1-4,9-10H,5-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNCJVBFPICWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.